molecular formula C24H19FN4O2S B2815682 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 1105245-09-7

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B2815682
CAS No.: 1105245-09-7
M. Wt: 446.5
InChI Key: LDQYBAZKJWDNKK-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The specific interactions and resulting changes caused by this compound would require further investigation.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M tuberculosis growth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminothiophenol with a fluorinated aromatic aldehyde to form the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c25-17-9-10-20-21(13-17)32-24(27-20)29(15-18-6-4-5-11-26-18)23(31)16-12-22(30)28(14-16)19-7-2-1-3-8-19/h1-11,13,16H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQYBAZKJWDNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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